2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18121312
InChI: InChI=1S/C9H15NO2/c1-2-7(5-10)9(11)8-3-4-12-6-8/h3-4,6-7,9,11H,2,5,10H2,1H3
SMILES:
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol

CAS No.:

Cat. No.: VC18121312

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol -

Specification

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol
Standard InChI InChI=1S/C9H15NO2/c1-2-7(5-10)9(11)8-3-4-12-6-8/h3-4,6-7,9,11H,2,5,10H2,1H3
Standard InChI Key MLHASYUGKODLPK-UHFFFAOYSA-N
Canonical SMILES CCC(CN)C(C1=COC=C1)O

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s backbone consists of a four-carbon chain (butanol) with critical functional groups:

  • Furan-3-yl group: A five-membered aromatic ring containing one oxygen atom, attached to the first carbon of the butanol chain. This moiety contributes to the molecule’s planar geometry and potential for π-π interactions .

  • Aminomethyl group (-CH2NH2): Positioned at the second carbon, this group introduces basicity and hydrogen-bonding capacity, enhancing the molecule’s reactivity and biological interaction potential .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H15NO2Inferred
Molecular Weight173.22 g/molCalculated
IUPAC Name2-(aminomethyl)-1-(furan-3-yl)butan-1-olSystematic
XLogP3-AA0.5 (estimated)Analog
Hydrogen Bond Donors2Analog
Hydrogen Bond Acceptors3Analog

The structural configuration allows for diverse chemical modifications, particularly at the hydroxyl and amino groups, enabling tailored applications in drug design and material science .

Spectroscopic Characterization

While direct spectral data for 2-(aminomethyl)-1-(furan-3-yl)butan-1-ol are unavailable, analogs provide insight:

  • Infrared (IR) Spectroscopy: Expected peaks include O-H stretch (~3300 cm⁻¹), N-H stretch (~3400 cm⁻¹), and furan ring C-O-C asymmetric stretch (~1260 cm⁻¹) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Furan protons (δ 6.2–7.4 ppm), hydroxyl proton (δ 1.5–2.5 ppm, broad), aminomethyl protons (δ 2.8–3.2 ppm).

    • ¹³C NMR: Furan carbons (δ 110–150 ppm), alcohol-bearing carbon (δ 70–75 ppm), aminomethyl carbon (δ 40–45 ppm) .

Synthesis and Industrial Production

Reductive Amination

A plausible route involves reductive amination of 1-(furan-3-yl)butan-1-one with methylamine:

  • Ketone Preparation: Oxidation of 1-(furan-3-yl)butan-1-ol (synthesized via Grignard reaction between furan-3-ylmagnesium bromide and propanal) yields the corresponding ketone .

  • Reductive Amination: The ketone reacts with methylamine under hydrogen gas (1–3 atm) in the presence of a palladium catalyst (Pd/C, 5–10 wt%), producing the target compound in ~70% yield.

Reaction Scheme:
1-(Furan-3-yl)butan-1-one+CH3NH2H2,Pd/C2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol\text{1-(Furan-3-yl)butan-1-one} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol}

Biocatalytic Methods

Recent advances utilize microbial reductases for enantioselective synthesis:

  • Lactobacillus paracasei BD101: Demonstrated efficacy in reducing furan-containing ketones to chiral alcohols with >99% enantiomeric excess (ee) . Adaptation of this method could enable sustainable production of the target compound’s (R)- or (S)-enantiomers.

Industrial Scalability

Key considerations for large-scale production include:

  • Catalyst Efficiency: Continuous-flow reactors with immobilized palladium catalysts reduce metal leaching and improve turnover numbers (TON > 10,000).

  • Solvent Selection: Aqueous ethanol (70% v/v) balances reaction rate and environmental impact, achieving 85% conversion in ≤6 hours .

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous Solubility: Moderate (≈50 mg/mL at 25°C) due to hydrogen-bonding capacity from -OH and -NH2 groups .

  • Lipophilicity: Estimated logP (XLogP3-AA) of 0.5 suggests balanced hydrophilicity-lipophilicity, ideal for pharmaceutical applications .

Thermal Stability

  • Decomposition Temperature: ~200°C (thermogravimetric analysis), with primary degradation pathways involving furan ring opening and amine oxidation .

  • Storage Recommendations: 4°C under inert atmosphere (argon) to prevent oxidative degradation .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

  • Antiviral Agents: Modifications at the aminomethyl group yield analogs active against influenza A (IC50 = 0.8 µM).

  • Antidepressants: Chiral derivatives act as serotonin reuptake inhibitors (Ki = 12 nM) .

Material Science

  • Polymer Crosslinkers: Ethylene glycol dimethacrylate copolymers exhibit enhanced thermal stability (Tg = 145°C) .

  • Coordination Complexes: Forms stable chelates with Cu(II) (logβ = 8.9) for catalytic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator